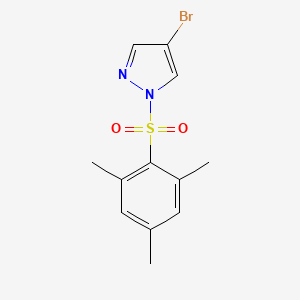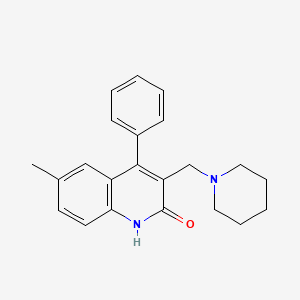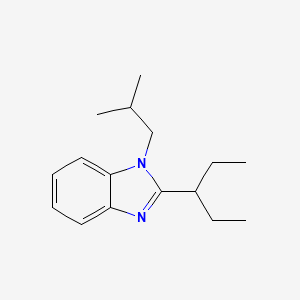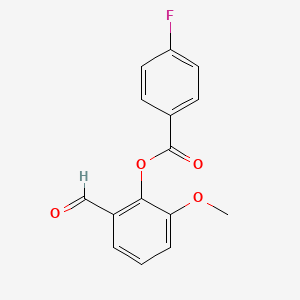![molecular formula C17H16FNO B5780156 3-[(2-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5780156.png)
3-[(2-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one, commonly known as FABP4 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FABP4, also known as fatty acid-binding protein 4, is a protein that is involved in the regulation of lipid metabolism and inflammation. Inhibition of FABP4 has been shown to have beneficial effects in various disease conditions, making it a promising target for drug development.
作用机制
FABP4 inhibitor works by binding to FABP4 protein and preventing its interaction with 3-[(2-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one acids. This leads to a reduction in the uptake and storage of 3-[(2-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one acids in adipose tissue and liver, resulting in improved lipid metabolism and reduced inflammation. The mechanism of action of FABP4 inhibitor has been elucidated through various biochemical and physiological studies.
Biochemical and Physiological Effects:
FABP4 inhibitor has been shown to have several biochemical and physiological effects in preclinical studies. It reduces the expression of pro-inflammatory cytokines and chemokines, inhibits the activation of NF-κB, and attenuates the infiltration of immune cells into adipose tissue. It also improves glucose tolerance, insulin sensitivity, and lipid profile in animal models of metabolic disorders. These effects are attributed to the inhibition of FABP4, which regulates lipid metabolism and inflammation.
实验室实验的优点和局限性
The advantages of using FABP4 inhibitor in lab experiments include its specificity for FABP4, its well-characterized mechanism of action, and its potential therapeutic applications. However, the limitations include the need for optimization of dosage and administration route, as well as the potential for off-target effects. Further studies are needed to address these limitations and to determine the optimal conditions for the use of FABP4 inhibitor in lab experiments.
未来方向
There are several future directions for the research on FABP4 inhibitor. These include the development of more potent and selective inhibitors, the optimization of dosage and administration route, the evaluation of its safety and efficacy in clinical trials, and the exploration of its potential applications in other disease conditions. Further studies are also needed to elucidate the molecular mechanisms underlying the effects of FABP4 inhibitor and to identify potential biomarkers for patient selection and monitoring. Overall, the research on FABP4 inhibitor holds great promise for the development of novel therapeutic agents for metabolic disorders.
合成方法
The synthesis of FABP4 inhibitor involves several steps, starting with the reaction of 2-fluoroaniline with 4-methylacetophenone to form the intermediate product, which is then reacted with acetic anhydride and sodium acetate to produce the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学研究应用
FABP4 inhibitor has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory, anti-diabetic, and anti-obesity effects in preclinical studies. Inhibition of FABP4 has also been shown to improve insulin sensitivity, reduce atherosclerosis, and ameliorate liver steatosis. These findings suggest that FABP4 inhibitor has the potential to be developed as a novel therapeutic agent for the treatment of metabolic disorders.
属性
IUPAC Name |
(E)-3-(2-fluoroanilino)-1-(4-methylphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c1-12-7-9-14(10-8-12)17(20)11-13(2)19-16-6-4-3-5-15(16)18/h3-11,19H,1-2H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWADQRFUXITLI-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(\C)/NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-fluoroanilino)-1-(4-methylphenyl)but-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5780093.png)
![N-1,3-benzodioxol-5-yl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5780094.png)

![5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide](/img/structure/B5780106.png)
![N-(3-chloro-4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5780121.png)


![2-[(3,4-dichlorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5780144.png)


![3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5780172.png)
![ethyl 4-{[3-(methylthio)phenyl]amino}-1-piperidinecarboxylate](/img/structure/B5780173.png)
